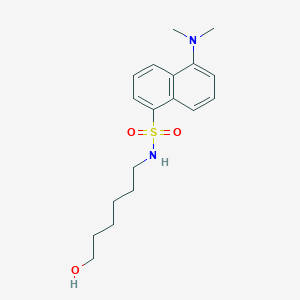
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- is a complex organic compound that belongs to the class of naphthalenesulfonamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- typically involves multiple steps, including the introduction of the sulfonamide group, the dimethylamino group, and the hydroxyhexyl chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and alcohols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as purification, crystallization, and quality control to meet industry standards. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions may vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted naphthalenesulfonamides
Scientific Research Applications
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- include other naphthalenesulfonamides with different substituents, such as:
- 1-Naphthalenesulfonamide, N-(2-hydroxyethyl)-
- 1-Naphthalenesulfonamide, 5-(diethylamino)-N-(4-hydroxybutyl)-
- 1-Naphthalenesulfonamide, N-(3-hydroxypropyl)-
Comparison
Compared to these similar compounds, 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- may exhibit unique properties due to the specific arrangement of its functional groups. For example, the longer hydroxyhexyl chain may influence its solubility, reactivity, and interactions with biological molecules. Additionally, the presence of the dimethylamino group can affect its electronic properties and chemical behavior.
Properties
CAS No. |
110232-19-4 |
|---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
5-(dimethylamino)-N-(6-hydroxyhexyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O3S/c1-20(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)19-13-5-3-4-6-14-21/h7-12,19,21H,3-6,13-14H2,1-2H3 |
InChI Key |
HERNPNXIVWMYSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


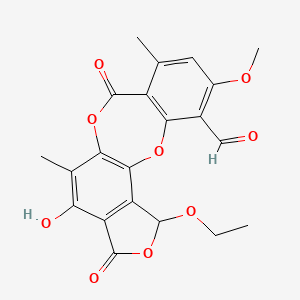
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
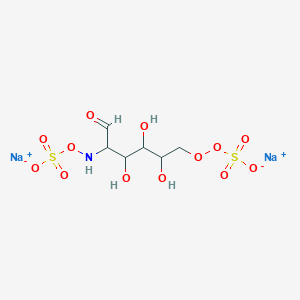
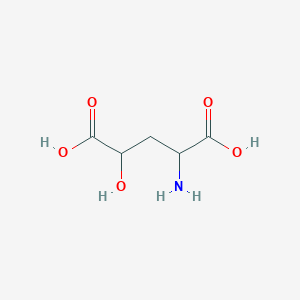
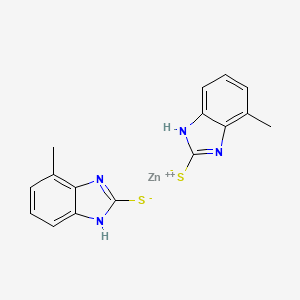

![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12321666.png)
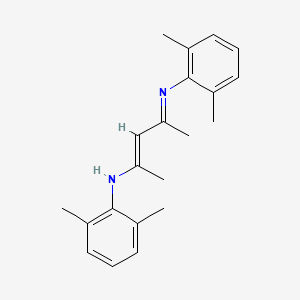

![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid](/img/structure/B12321695.png)
![butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12321698.png)

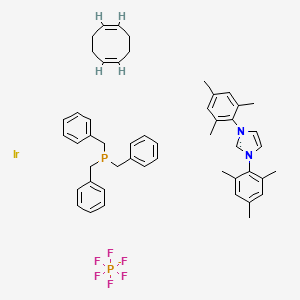
![2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol](/img/structure/B12321722.png)
